

Spectroscopic data analysis of Ethyl 3-phenylprop-2-enoate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Ethyl 3-phenylprop-2-enoate

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Spectroscopic Analysis of Ethyl 3-phenylprop-2-enoate: A Technical Guide

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Ethyl 3-phenylprop-2-enoate, commonly known as ethyl cinnamate, is an organic ester with applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its chemical structure and purity is paramount for its effective and safe use. This technical guide provides a comprehensive analysis of the spectroscopic data of **ethyl 3-phenylprop-2-enoate**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and visual representations of analytical workflows and fragmentation pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **ethyl 3-phenylprop-2-enoate** (typically 5-25 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent, such as chloroform- d (CDCl_3), to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[1][2] The use of a deuterated solvent is crucial to avoid interference from solvent protons in ^1H NMR spectra.[3]

^1H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer.[4] The instrument is tuned and the magnetic field is shimmed to ensure homogeneity. A standard single-pulse experiment is performed. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz.[4] To enhance the signal-to-noise ratio and simplify the spectrum, proton decoupling is employed.[5] Chemical shifts are reported in ppm relative to the residual solvent peak (e.g., CDCl_3 at $\delta = 77.16$ ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For the analysis of liquid **ethyl 3-phenylprop-2-enoate**, a neat sample is used. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[6][7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[6][8]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[9] The spectrum is typically scanned over the mid-infrared range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a mass spectrometer equipped with an Electron Ionization (EI) source.[10][11] The volatile liquid sample of **ethyl 3-phenylprop-2-enoate** is introduced into the high vacuum of the ion source where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[10][11] This causes the molecule to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.^[12] The detector records the abundance of each ion, generating a mass spectrum.

Data Presentation

The spectroscopic data for **ethyl 3-phenylprop-2-enoate** are summarized in the following tables.

Table 1: ^1H NMR Spectroscopic Data of **Ethyl 3-phenylprop-2-enoate**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.69	d	16.0	1H	H- β
7.52-7.35	m	-	5H	Aromatic-H
6.44	d	16.0	1H	H- α
4.27	q	7.1	2H	-OCH ₂ CH ₃
1.34	t	7.1	3H	-OCH ₂ CH ₃

Table 2: ^{13}C NMR Spectroscopic Data of **Ethyl 3-phenylprop-2-enoate**

Chemical Shift (δ , ppm)	Assignment
167.0	C=O
144.7	C- β
134.4	Aromatic C (quaternary)
130.3	Aromatic C-H
128.9	Aromatic C-H
128.1	Aromatic C-H
118.3	C- α
60.5	-OCH ₂ CH ₃
14.3	-OCH ₂ CH ₃

Table 3: IR Spectroscopic Data of **Ethyl 3-phenylprop-2-enoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3061	Medium	Aromatic C-H stretch
2980	Medium	Aliphatic C-H stretch
1717	Strong	C=O stretch (ester)
1638	Strong	C=C stretch (alkene)
1173	Strong	C-O stretch (ester)
980	Strong	=C-H bend (trans alkene)
767, 685	Strong	Aromatic C-H bend

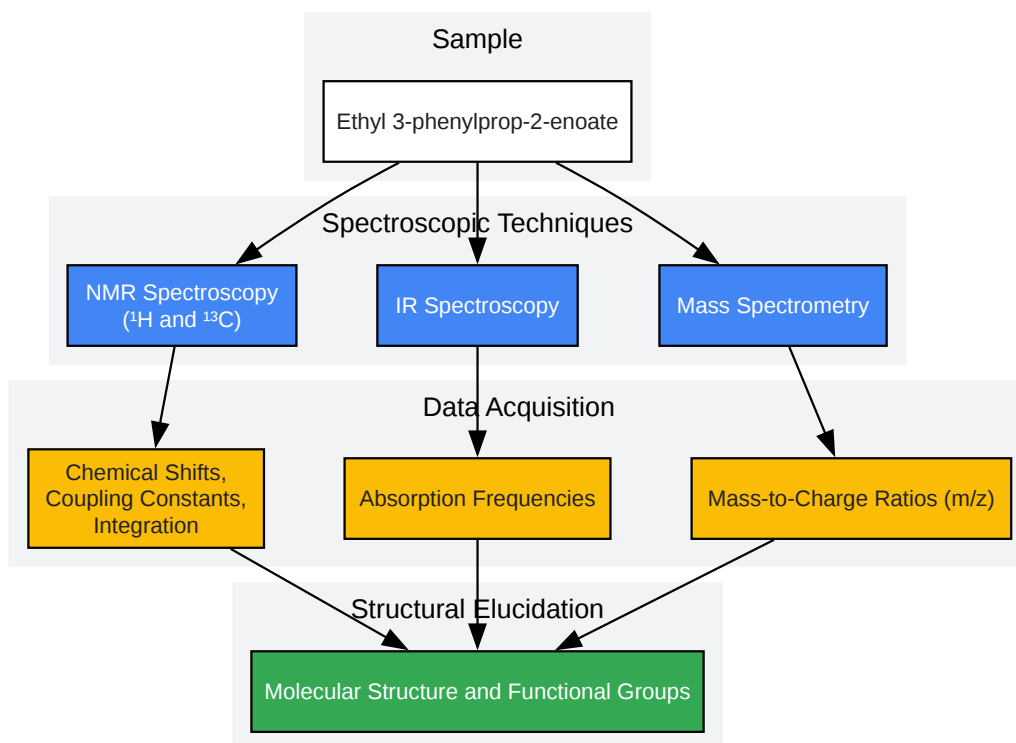
Table 4: Mass Spectrometry Data of **Ethyl 3-phenylprop-2-enoate**

m/z	Relative Intensity (%)	Assignment
176	35	[M] ⁺ (Molecular Ion)
131	100	[M - OCH ₂ CH ₃] ⁺
103	44	[C ₈ H ₇] ⁺
77	30	[C ₆ H ₅] ⁺

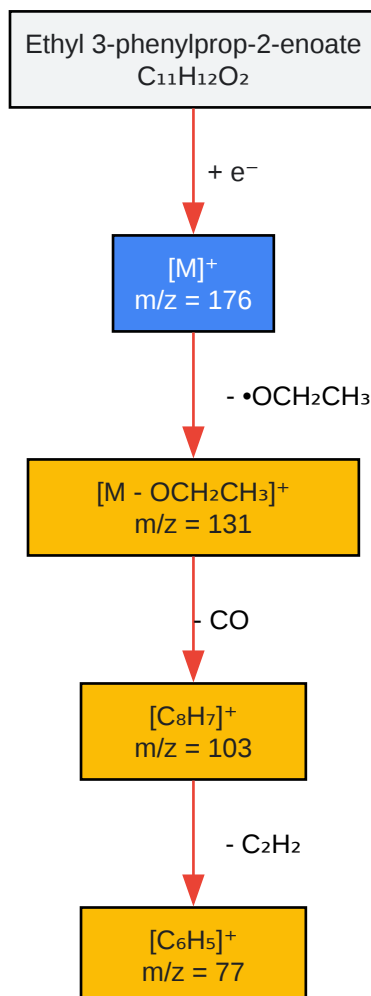
Visualization of Spectroscopic Analysis

Visual diagrams are provided below to illustrate the workflow of the spectroscopic analysis and the fragmentation pathway in mass spectrometry.

Spectroscopic Analysis Workflow for Ethyl 3-phenylprop-2-enoate



EI-MS Fragmentation of Ethyl 3-phenylprop-2-enoate



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